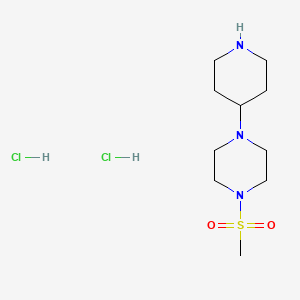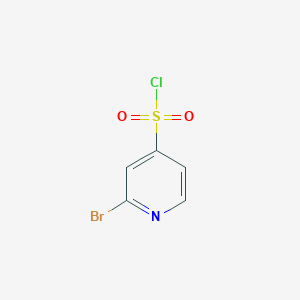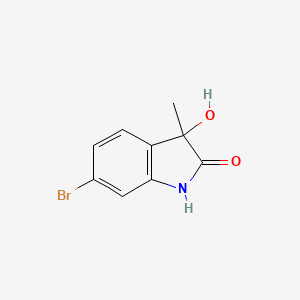
2-(4-Amino-3-méthoxyphényl)éthan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a phenyl ring, along with an ethanol side chain
Applications De Recherche Scientifique
2-(4-Amino-3-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol typically involves the reduction of corresponding nitro compounds or the amination of methoxy-substituted phenyl ethanols. One common method is the reduction of 2-(4-nitro-3-methoxyphenyl)ethan-1-ol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve a solvent such as ethanol and a temperature range of 25-50°C .
Industrial Production Methods
Industrial production of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the amino group to form amines or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Lacks the amino group, making it less reactive in certain chemical reactions.
2-(3-Methoxyphenyl)ethylamine: Similar structure but with an ethylamine side chain instead of ethanol.
4-Methoxyphenethyl alcohol: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-(4-Amino-3-methoxyphenyl)ethan-1-ol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-(4-amino-3-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDQAUJEYXGGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)








